An In-depth Technical Guide to 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane
An In-depth Technical Guide to 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is a highly fluorinated organic compound with the molecular formula C10H3F18I. Its structure features a central ethane bridge with two perfluoro-n-butyl chains and an iodine atom attached to one of the central carbon atoms. The high degree of fluorination imparts unique physicochemical properties to the molecule, such as high density, chemical inertness, and altered lipophilicity, making it a compound of interest in various fields, including materials science and medicinal chemistry. The presence of a reactive carbon-iodine bond also provides a versatile handle for further chemical transformations.
This technical guide provides a comprehensive overview of the known and estimated physical properties of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane, alongside a discussion of its expected spectroscopic characteristics and a hypothetical synthesis protocol based on related chemistry. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on the trends observed in homologous series of perfluoroalkyl iodides.
Molecular Structure
The molecular structure of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is characterized by two electron-withdrawing perfluoro-n-butyl groups attached to an ethane backbone, with a bulky iodine atom creating a sterically hindered and electronically modified center.
Caption: Molecular structure of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C10H3F18I | PubChem[1] |
| Molecular Weight | 592.01 g/mol | PubChem[1] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-5-iododecane | PubChem[1] |
| CAS Number | 53638-10-1 | PubChem[1] |
| Boiling Point (estimated) | ~180-200 °C | Extrapolated from data for C4F9I, C6F13I, and C8F17I[2][3][4][5][6][7] |
| Density (estimated) | ~2.1 g/mL at 25 °C | Extrapolated from data for C4F9I, C6F13I, and C8F17I[2][3][5][8][6][7] |
| Refractive Index (estimated) | ~1.33 | Based on values for C4F9I and C6F13I[2][3][5][8] |
| XLogP3-AA (Computed) | 7.8 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 18 | PubChem[1] |
| Rotatable Bond Count (Computed) | 7 | PubChem[1] |
Rationale for Estimations:
The boiling points of linear perfluoroalkyl iodides show a clear increasing trend with increasing chain length. For instance, the boiling points of 1-iodoperfluorobutane (C4F9I), 1-iodoperfluorohexane (C6F13I), and 1-iodoperfluorooctane (C8F17I) are approximately 67 °C, 117 °C, and 160-161 °C, respectively[2][3][4][8][6][7]. Given that 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane has a total of 10 carbons in its perfluorinated chains, its boiling point is expected to be significantly higher than that of C8F17I.
Similarly, the densities of these perfluoroalkyl iodides are consistently high, around 2.0-2.1 g/mL[2][3][5][6][7]. It is reasonable to assume that the density of the target compound will fall within a similar range. The refractive indices of C4F9I and C6F13I are both around 1.329[2][3][5][8], suggesting that the refractive index of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane would be comparable.
Spectroscopic Properties (Expected)
While experimental spectra for 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane are not available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the ethane bridge. The proton on the carbon bearing the iodine atom (CHI) would likely appear as a multiplet at a downfield chemical shift due to the deshielding effects of the iodine and the adjacent perfluoroalkyl group. The two protons on the other carbon of the ethane bridge (CH2) would likely appear as a separate multiplet at a slightly more upfield position.
¹⁹F NMR: The fluorine NMR spectrum will be complex due to the presence of multiple inequivalent fluorine atoms in the two perfluoro-n-butyl chains. Signals for the CF2 groups are expected in the typical region for perfluoroalkanes, with the CF2 group adjacent to the ethane bridge and the terminal CF3 group showing distinct chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms of the perfluoroalkyl chains and the two carbons of the ethane bridge. The carbon attached to the iodine will be significantly shifted downfield.
IR Spectroscopy: The infrared spectrum is expected to be dominated by strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the perfluoroalkyl groups. A C-I stretching vibration would be expected at a lower frequency, typically in the range of 500-600 cm⁻¹.
Hypothetical Synthesis Protocol
A plausible synthetic route to 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane could involve the radical addition of a perfluoroalkyl iodide to a suitable perfluoroalkyl-substituted alkene. The following is a hypothetical, step-by-step methodology for such a synthesis. This protocol is illustrative and would require experimental optimization.
Reaction Scheme:
C4F9CH=CH2 + C4F9I + Initiator → C4F9CH(I)CH2C4F9
Experimental Workflow:
Caption: Hypothetical workflow for the synthesis of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane.
Detailed Steps:
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Reactor Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a septum is flushed with an inert gas (e.g., argon or nitrogen).
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Charging Reagents: The flask is charged with 1-perfluoro-n-butylethene and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). The mixture is then thoroughly degassed using several freeze-pump-thaw cycles to remove any dissolved oxygen which can inhibit the radical reaction.
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Addition of Perfluoroalkyl Iodide: Perfluoro-n-butyl iodide is added to the reaction mixture via a syringe through the septum under a positive pressure of the inert gas.
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Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 80-90 °C for AIBN) and maintained at this temperature for a period of several hours to ensure complete reaction.
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Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting materials and the formation of the product.
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Work-up: Once the reaction is complete, the mixture is cooled to room temperature.
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Purification: The excess volatile reactants and solvent (if any) are removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to obtain the desired 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane. The high boiling point of the product necessitates vacuum distillation to prevent decomposition at elevated temperatures.
Causality Behind Experimental Choices:
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Radical Initiator: AIBN is a common choice for radical reactions as it decomposes at a convenient rate at moderate temperatures to generate radicals that can initiate the chain reaction.
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Inert Atmosphere and Degassing: Radical reactions are often sensitive to oxygen, which can act as a radical scavenger and terminate the desired reaction chain. Therefore, carrying out the reaction under an inert atmosphere and degassing the solvent are crucial for achieving a good yield.
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Vacuum Distillation: Highly fluorinated compounds, especially those with high molecular weights, tend to have high boiling points. Distillation under reduced pressure allows for the purification of these compounds at lower temperatures, minimizing the risk of thermal decomposition.
Conclusion
1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is a molecule with significant potential in specialized applications owing to its unique combination of a highly fluorinated structure and a reactive C-I bond. While experimental data on its physical properties remain scarce, this guide provides a comprehensive overview based on computed data and well-established trends in related perfluoroalkyl compounds. The provided hypothetical synthesis protocol offers a rational starting point for its preparation in a laboratory setting. Further experimental investigation is warranted to fully characterize this intriguing compound and unlock its potential for future applications.
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